![molecular formula C14H13NO4 B2462629 N-(2-(furan-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1428359-69-6](/img/structure/B2462629.png)
N-(2-(furan-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-(furan-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide” is a chemical compound. The compound incorporates a benzo[d][1,3]dioxole subunit .
Synthesis Analysis
The synthesis of compounds incorporating the benzo[d][1,3]dioxole subunit has been reported . The synthesis involves various spectroscopic techniques including multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry .Molecular Structure Analysis
The molecular structure of compounds with a benzo[d][1,3]dioxole subunit has been studied using single crystal X-ray crystallography . The structure includes a benzo[d][1,3]dioxole ring .Chemical Reactions Analysis
The chemical reactions involving compounds with a benzo[d][1,3]dioxole subunit have been studied . These compounds have been synthesized via a Pd-catalyzed C-N cross-coupling .Physical And Chemical Properties Analysis
The physical and chemical properties of compounds with a benzo[d][1,3]dioxole subunit have been analyzed . The thermal decomposition behavior of these compounds has been studied using thermogravimetric analysis .Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Antibacterial, Antiurease, and Antioxidant Activities : Research has focused on the synthesis of compounds related to N-(2-(furan-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide, including the investigation of their antibacterial, antiurease, and antioxidant properties. A study highlighted the effective antiurease and antioxidant activities of newly synthesized compounds, suggesting potential applications in treating related health conditions (Sokmen et al., 2014).
Reactivity and Electrophilic Substitution Reactions : Another study explored the synthesis and reactivity of compounds structurally similar to N-(2-(furan-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide. This research provided insights into their electrophilic substitution reactions, laying the groundwork for further chemical modifications and applications (Aleksandrov & El’chaninov, 2017).
Antimicrobial and Antioxidant Activity : The antimicrobial and antioxidant activities of related furan derivatives have been studied, indicating potential therapeutic applications. For instance, compounds synthesized from ethyl naphtho[2,1-b]furan-2-carboxylate showed significant antimicrobial and antioxidant properties (Devi et al., 2010).
Chemical Synthesis and Properties
Crystal Structures and Anti-tumoral Activity : Research into the crystal structures of benzo-furan derivatives has revealed promising anti-tumoral activity. These insights are crucial for drug design and development, highlighting the compound's potential in cancer therapy (Diana et al., 2019).
Enzymatic Synthesis of Biobased Polyesters : The enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with various diacid ethyl esters has been explored, resulting in novel biobased furan polyesters. This approach emphasizes the compound's relevance in sustainable materials science (Jiang et al., 2014).
Supramolecular Architecture and Computational Studies : Studies on the supramolecular architecture and computational analyses of nicotinohydrazide and furan-2-carbohydrazide crystals have provided insights into molecular interactions and properties. These findings are valuable for understanding the compound's behavior in various applications (Sivaraman et al., 2018).
Direcciones Futuras
The wide spectrum of potential applications of compounds with a benzo[d][1,3]dioxole subunit has stimulated widespread research efforts aimed at the synthesis and evaluation of novel compounds . These compounds may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships .
Propiedades
IUPAC Name |
N-[2-(furan-3-yl)ethyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c16-14(15-5-3-10-4-6-17-8-10)11-1-2-12-13(7-11)19-9-18-12/h1-2,4,6-8H,3,5,9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSHSESXUUXPDLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCCC3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(furan-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

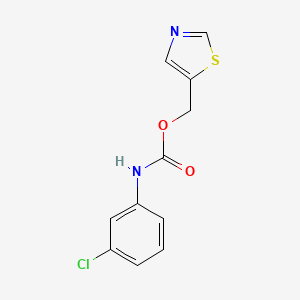
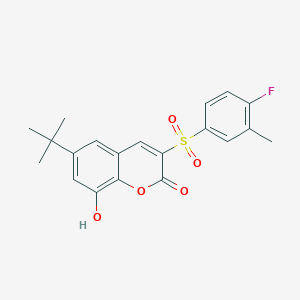
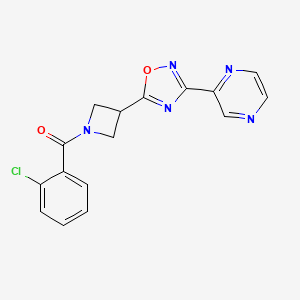
![7-Pyridin-3-yl-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-9-carboxylic acid](/img/structure/B2462549.png)
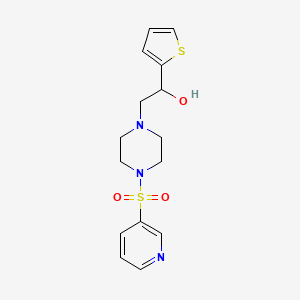
![N-(benzo[d][1,3]dioxol-5-yl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide](/img/structure/B2462558.png)
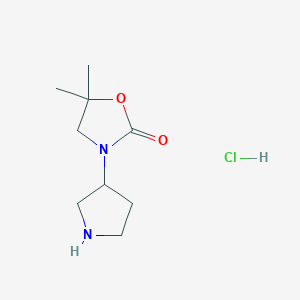
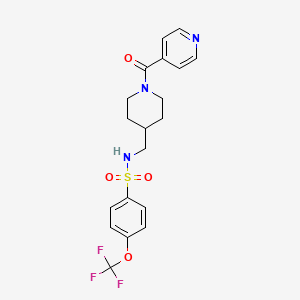
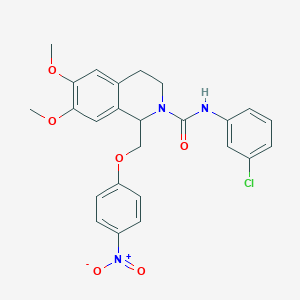
![1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]-4-methoxy-6-oxopyridazine-3-carboxamide](/img/structure/B2462563.png)
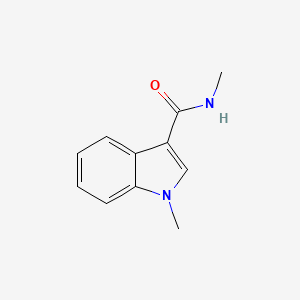
![2-Chloro-1-[2-(2-hydroxy-2-thiophen-2-ylethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B2462565.png)
![Methyl 4-oxo-6-(2-thienyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B2462568.png)
![N-(4-fluorophenyl)-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B2462569.png)